molecular formula C16H18ClN3OS B11382650 5-chloro-N-(2,5-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11382650
M. Wt: 335.9 g/mol
InChI Key: IFXOSQQKIXSNEF-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a propan-2-ylsulfanyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene.

    Incorporation of the Propan-2-ylsulfanyl Group: This can be done through nucleophilic substitution reactions using appropriate thiol reagents.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and sulfanyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,5-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Similar structure with a methylthio group instead of a propan-2-ylsulfanyl group.

    5-chloro-N-(2,5-dimethylphenyl)-2-(ethylthio)pyrimidine-4-carboxamide: Similar structure with an ethylthio group instead of a propan-2-ylsulfanyl group.

Uniqueness

The unique combination of the chloro, dimethylphenyl, and propan-2-ylsulfanyl groups in 5-chloro-N-(2,5-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3OS/c1-9(2)22-16-18-8-12(17)14(20-16)15(21)19-13-7-10(3)5-6-11(13)4/h5-9H,1-4H3,(H,19,21)

InChI Key

IFXOSQQKIXSNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC(C)C

Origin of Product

United States

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